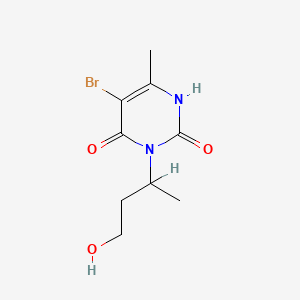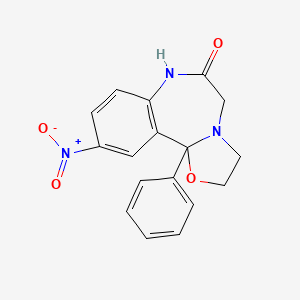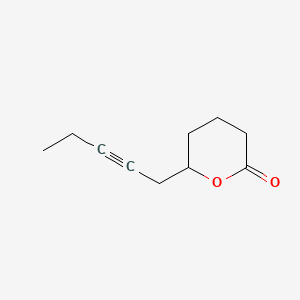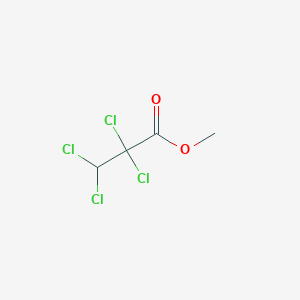
Methyl 2,2,3,3-tetrachloropropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,2,3,3-tetrachloropropanoate is an organic compound with the molecular formula C4H4Cl4O2 It is a derivative of propanoic acid, where the hydrogen atoms on the second and third carbon atoms are replaced by chlorine atoms, and the carboxyl group is esterified with methanol
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2,2,3,3-tetrachloropropanoate can be synthesized through the esterification of 2,2,3,3-tetrachloropropanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the chlorination of propanoic acid derivatives followed by esterification. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.
化学反应分析
Types of Reactions
Methyl 2,2,3,3-tetrachloropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester group can be hydrolyzed to yield 2,2,3,3-tetrachloropropanoic acid and methanol.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions, amines, or thiols in aqueous or alcoholic solutions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Less chlorinated propanoate derivatives.
Hydrolysis: 2,2,3,3-tetrachloropropanoic acid and methanol.
科学研究应用
Methyl 2,2,3,3-tetrachloropropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce tetrachloropropanoate moieties into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
作用机制
The mechanism of action of methyl 2,2,3,3-tetrachloropropanoate involves its interaction with various molecular targets, depending on the context of its use. In chemical reactions, it acts as a source of the tetrachloropropanoate group, which can participate in nucleophilic substitution or reduction reactions. In biological systems, it may interact with enzymes or proteins, potentially inhibiting or modifying their activity through covalent modification or non-covalent interactions.
相似化合物的比较
Methyl 2,2,3,3-tetrachloropropanoate can be compared with other chlorinated esters, such as:
- Methyl 2,2,3-trichloropropanoate
- Methyl 2,2-dichloropropanoate
- Methyl 2-chloropropanoate
Uniqueness
The high degree of chlorination in this compound makes it unique compared to its less chlorinated analogs. This high chlorination level imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for specific applications in research and industry.
Similar Compounds
- Methyl 2,2,3-trichloropropanoate : Contains one less chlorine atom, leading to different reactivity and properties.
- Methyl 2,2-dichloropropanoate : Contains two less chlorine atoms, resulting in significantly different chemical behavior.
- Methyl 2-chloropropanoate : Contains three less chlorine atoms, making it less reactive in certain substitution and reduction reactions.
属性
CAS 编号 |
20618-05-7 |
|---|---|
分子式 |
C4H4Cl4O2 |
分子量 |
225.9 g/mol |
IUPAC 名称 |
methyl 2,2,3,3-tetrachloropropanoate |
InChI |
InChI=1S/C4H4Cl4O2/c1-10-3(9)4(7,8)2(5)6/h2H,1H3 |
InChI 键 |
UQYYMXYJSOOLLA-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(C(Cl)Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7H-Benz[de]anthracen-7-one, 4,9-dichloro-](/img/structure/B14698610.png)
![8,9,10,11-Tetrahydro-7h-benzo[c]carbazole](/img/structure/B14698622.png)
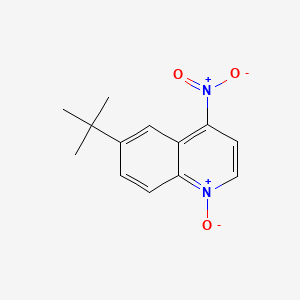
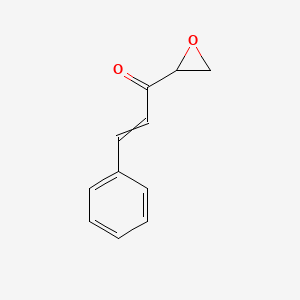
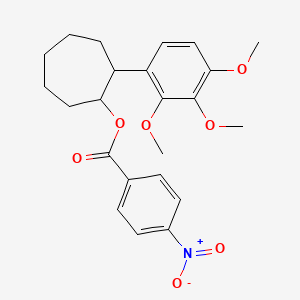
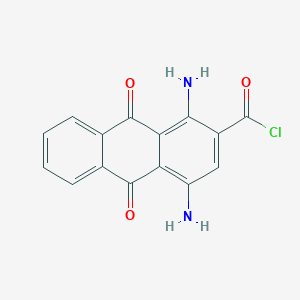
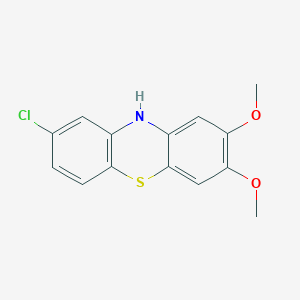
![3-Methyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B14698655.png)
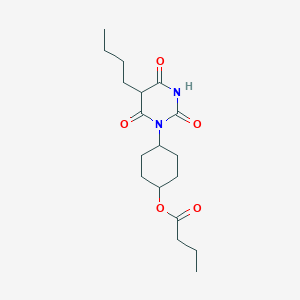
![12h-Benzo[b]phenothiazin-12-yl(phenyl)methanone](/img/structure/B14698669.png)
